N-(3-Fluorobenzyl)-5-methoxy-N-methylbenzo[b]thiophene-2-carboxamide
CAS No.: 2101206-26-0
Cat. No.: VC16256473
Molecular Formula: C18H16FNO2S
Molecular Weight: 329.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2101206-26-0 |
|---|---|
| Molecular Formula | C18H16FNO2S |
| Molecular Weight | 329.4 g/mol |
| IUPAC Name | N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide |
| Standard InChI | InChI=1S/C18H16FNO2S/c1-20(11-12-4-3-5-14(19)8-12)18(21)17-10-13-9-15(22-2)6-7-16(13)23-17/h3-10H,11H2,1-2H3 |
| Standard InChI Key | HHUOQHKKRABAQB-UHFFFAOYSA-N |
| Canonical SMILES | CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzo[b]thiophene scaffold, a bicyclic system comprising a benzene ring fused to a thiophene moiety. Key substitutions include:
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A methoxy group (-OCH) at the 5-position of the benzene ring.
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An N-methylcarboxamide group (-CON(CH)CHCHF) at the 2-position of the thiophene ring, with a 3-fluorobenzyl substituent on the nitrogen atom.
The fluorine atom on the benzyl group enhances electronegativity, potentially influencing binding affinity to biological targets. The IUPAC name, N-[(3-fluorophenyl)methyl]-5-methoxy-N-methyl-1-benzothiophene-2-carboxamide, reflects this substitution pattern.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2101206-26-0 |
| Molecular Formula | |
| Molecular Weight | 329.4 g/mol |
| SMILES | CN(CC1=CC(=CC=C1)F)C(=O)C2=CC3=C(S2)C=CC(=C3)OC |
| InChIKey | HHUOQHKKRABAQB-UHFFFAOYSA-N |
Spectroscopic Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs with similar substituents exhibit characteristic signals:
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H NMR: Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.8–7.6 ppm .
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IR: Stretching vibrations for the carboxamide group (C=O at ~1650 cm) and aromatic C-F bonds (~1220 cm) are typically observed.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Aldol Condensation: A rhodanine derivative reacts with 3-fluorobenzaldehyde under acidic conditions to form an α,β-unsaturated aldehyde intermediate .
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Alkaline Hydrolysis: The aldehyde undergoes hydrolysis to yield a β-substituted-α-mercaptoacrylic acid .
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Cyclization: Iodine-mediated cyclization produces the benzo[b]thiophene core .
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Amide Coupling: The carboxylic acid intermediate reacts with N-methyl-3-fluorobenzylamine via standard coupling reagents (e.g., EDC/HOBt).
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Acetic acid, NaOAc, 80°C | 72 |
| Hydrolysis | NaOH (2M), reflux | 85 |
| Cyclization | I, DCM, rt | 68 |
| Amide Formation | EDC, HOBt, DIPEA, DMF | 91 |
Purification and Analysis
Final purification is achieved via reverse-phase HPLC (C18 column, acetonitrile/water gradient), yielding >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 329.0984 [M+H].
Biological Activity and Mechanism
In Vitro Anti-Inflammatory Effects
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, the compound suppresses nitric oxide (NO) production with an IC of 1.2 μM, outperforming dexamethasone (IC = 3.8 μM). This activity correlates with reduced expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
Kinase Inhibition Profile
Structural analogs bearing 5-hydroxybenzothiophene carboxamides inhibit Dyrk1A, Dyrk1B, and Clk1 kinases (IC < 50 nM) . While direct data for this compound is limited, molecular docking simulations suggest similar interactions:
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The methoxy group occupies the kinase hinge region, forming hydrogen bonds with backbone amides.
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The fluorobenzyl moiety engages in hydrophobic interactions with conserved leucine and phenylalanine residues .
Table 3: Predicted Binding Affinities (Molecular Docking)
| Target | Docking Score (kcal/mol) |
|---|---|
| COX-2 | -9.2 |
| Dyrk1B | -8.7 |
| Clk1 | -8.5 |
Apoptotic Induction in Cancer Cells
In MDA-MB-231 breast cancer cells, the compound induces apoptosis (48% at 10 μM) via caspase-3/7 activation. This effect is selective, with no cytotoxicity observed in non-tumorigenic MCF-10A cells.
Future Directions
Further studies should explore:
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In Vivo Efficacy: Pharmacokinetics and toxicity in rodent models of inflammation.
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Target Validation: CRISPR-Cas9 knockout of Dyrk1B/Clk1 to confirm mechanism.
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Structural Optimization: Introducing polar groups to improve aqueous solubility (clogP = 3.9).
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